acetic acid;(1S,4S)-cyclooctane-1,4-diol
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Overview
Description
Acetic acid;(1S,4S)-cyclooctane-1,4-diol is a compound that combines the properties of acetic acid and a cyclooctane diol Acetic acid is a simple carboxylic acid known for its role in vinegar, while (1S,4S)-cyclooctane-1,4-diol is a diol with two hydroxyl groups attached to a cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,4S)-cyclooctane-1,4-diol can be achieved through several methods. One common approach involves the regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides using acetic acid as a single reagent . This method avoids the use of complex and costly protective groups and can be conducted at elevated temperatures (80–118 °C) using aqueous or anhydrous acetic acid .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes. For example, acetic acid can act as a catalyst for the N-acylation of amines using esters as the acyl source . This method is cost-effective and can be applied to a variety of amines, producing acetamide products in excellent yields at temperatures ranging from 80–120 °C .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1S,4S)-cyclooctane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the cyclooctane diol can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclooctane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclooctane-1,4-dione, while reduction can produce cyclooctane-1,4-diol derivatives with fewer hydroxyl groups.
Scientific Research Applications
Acetic acid;(1S,4S)-cyclooctane-1,4-diol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(1S,4S)-cyclooctane-1,4-diol involves its interaction with molecular targets and pathways. For example, acetic acid can act as a catalyst in various chemical reactions, facilitating the formation of acetamide products from amines and esters . The hydroxyl groups in the cyclooctane diol can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Acetic acid;(1S,4S)-cyclooctane-1,4-diol can be compared with other similar compounds, such as:
Cyclooctane-1,4-diol: Lacks the acetic acid component and has different chemical properties and reactivity.
Acetic acid derivatives: Compounds like acetic anhydride or acetyl chloride have different functional groups and reactivity compared to acetic acid.
The uniqueness of this compound lies in its combination of acetic acid and cyclooctane diol, providing a versatile compound with diverse applications in various fields.
Properties
CAS No. |
64577-20-4 |
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Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
acetic acid;(1S,4S)-cyclooctane-1,4-diol |
InChI |
InChI=1S/C8H16O2.C2H4O2/c9-7-3-1-2-4-8(10)6-5-7;1-2(3)4/h7-10H,1-6H2;1H3,(H,3,4)/t7-,8-;/m0./s1 |
InChI Key |
KJENJAISXPUHPP-WSZWBAFRSA-N |
Isomeric SMILES |
CC(=O)O.C1CC[C@@H](CC[C@H](C1)O)O |
Canonical SMILES |
CC(=O)O.C1CCC(CCC(C1)O)O |
Origin of Product |
United States |
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